Ginsenoside Ra0
Description
Properties
CAS No. |
112722-00-6 |
|---|---|
Molecular Formula |
C60H102O28 |
Molecular Weight |
1271.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C60H102O28/c1-24(2)10-9-14-60(8,88-53-48(78)43(73)40(70)31(84-53)23-79-51-46(76)41(71)36(66)27(19-61)80-51)25-11-16-59(7)35(25)26(65)18-33-57(5)15-13-34(56(3,4)32(57)12-17-58(33,59)6)85-54-49(44(74)38(68)29(21-63)82-54)87-55-50(45(75)39(69)30(22-64)83-55)86-52-47(77)42(72)37(67)28(20-62)81-52/h10,25-55,61-78H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46+,47+,48+,49+,50+,51+,52-,53-,54-,55-,57-,58+,59+,60-/m0/s1 |
InChI Key |
LDIAQNKCRRXZCD-JKIFXVOUSA-N |
SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C |
Synonyms |
Ginsenoside Ra0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside Ra0 typically involves extraction from Panax ginseng roots followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation using microbial enzymes. For instance, glycosidases from microorganisms such as Saccharomyces cerevisiae can be employed to convert precursor ginsenosides into this compound. This method is advantageous due to its specificity and efficiency in producing high yields of the target compound .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Ra0 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the ginsenoside structure.
Reduction: Reduction reactions can alter the double bonds within the triterpene backbone.
Substitution: Substitution reactions can replace specific functional groups with others, potentially modifying the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ginsenoside derivatives with altered pharmacological properties .
Scientific Research Applications
Pharmacological Properties
Ginsenoside Ra0 exhibits a range of biological activities that contribute to its therapeutic potential. Key properties include:
- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from damage, suggesting its potential use in neurodegenerative diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the therapeutic applications of this compound:
- Rheumatoid Arthritis :
- Neurodegenerative Diseases :
- Cancer Therapeutics :
Data Tables
The following table summarizes findings from various studies on the effects of this compound:
Mechanism of Action
The mechanism of action of Ginsenoside Ra0 involves multiple molecular targets and pathways:
Anti-inflammatory Effects: this compound inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anti-cancer Effects: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of the PI3K/Akt/mTOR pathway.
Neuroprotective Effects: this compound protects neurons from oxidative stress and apoptosis by regulating the expression of antioxidant enzymes and inhibiting the activation of microglia
Comparison with Similar Compounds
Comparison with Structurally Similar Ginsenosides
Ginsenosides are classified into protopanaxadiol (PPD) and protopanaxatriol (PPT) types based on their aglycone structures. Ra0’s structural complexity and glycosylation pattern place it in a unique category, but it shares similarities with the following compounds:
2.1. Ginsenoside Re
- Structure: PPT-type with sugar moieties at C-6 (glucose) and C-20 (rhamnose-glucose) .
- Molecular Weight : 946 Da .
- Key Differences :
2.2. Ginsenoside Rb1
- Structure : PPD-type with glucose units at C-3 and C-20 .

- Molecular Weight : 1,129 Da (estimated from structural data).
- Key Differences: Rb1 is smaller and less glycosylated than Ra0. Rb1 is neuroprotective and modulates Ca²⁺ signaling, whereas Ra0’s functional roles are unknown .
2.3. Ginsenoside Rd
- Structure : PPD-type with glucose at C-3 and a deoxyhexose at C-20 .
- Molecular Weight : 946 Da.
- Key Differences :
2.4. Ginsenoside Rg3
- Structure : PPD-type with two glucose units at C-3 and C-20 .
- Molecular Weight : 785 Da.
- Key Differences :
Structural and Functional Comparison Table
| Parameter | Ginsenoside Ra0 | Ginsenoside Re | Ginsenoside Rb1 | Ginsenoside Rd | Ginsenoside Rg3 |
|---|---|---|---|---|---|
| Aglycone Type | Dammarane | PPT | PPD | PPD | PPD |
| Sugar Units | ≥4 (exact unknown) | 3 | 2 | 2 | 2 |
| Molecular Weight | 1,270.66 Da | 946 Da | ~1,129 Da | 946 Da | 785 Da |
| Key Activities | Uncharacterized | Anti-diabetic | Neuroprotective | Anti-inflammatory | Anti-cancer |
| Source | Cultivated ginseng | Panax spp. | Panax spp. | Panax spp. | Panax spp. |
| References |
Biological Activity
Ginsenoside Ra0 is a bioactive compound derived from Panax ginseng, a traditional herbal medicine known for its various health benefits. This article explores the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Ginsenosides
Ginsenosides are a class of steroid glycosides and triterpenoid saponins that exhibit a wide range of biological activities. They are categorized into different types based on their chemical structure, including protopanaxadiol and protopanaxatriol. This compound is part of the protopanaxadiol group, which is known for its significant pharmacological properties.
Pharmacological Effects
Recent studies have highlighted several key biological activities associated with this compound:
- Anti-inflammatory Activity :
- Neuroprotective Effects :
- Antitumor Activity :
- Cardiovascular Protection :
The biological activity of this compound is mediated through various molecular mechanisms:
- Inhibition of NF-κB Pathway : this compound inhibits the phosphorylation and nuclear translocation of NF-κB, thereby reducing the expression of inflammatory genes .
- Regulation of Apoptotic Pathways : It modulates apoptotic signaling by affecting the balance between pro-apoptotic and anti-apoptotic proteins, leading to enhanced survival of healthy cells while promoting death in cancerous cells .
- Enhancement of Antioxidant Defense : this compound increases the levels of endogenous antioxidants, which helps mitigate oxidative damage in cells .
Case Studies and Research Findings
Several studies have provided insights into the efficacy and safety profile of this compound:
Q & A
Q. What criteria ensure reproducibility in preclinical studies of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

